Acetic acid-D

Catalog No.
S671607
CAS No.
758-12-3
M.F
C2H4O2
M. Wt
61.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid-D

CAS Number

758-12-3

Product Name

Acetic acid-D

IUPAC Name

deuterio acetate

Molecular Formula

C2H4O2

Molecular Weight

61.06 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD

InChI Key

QTBSBXVTEAMEQO-DYCDLGHISA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]OC(=O)C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acetic acid-d4, also known as deuterated acetic acid, is a valuable tool in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a technique used to study the properties of molecules at the atomic level. It does this by exposing a sample to a strong magnetic field and radio waves. The nuclei of certain atoms in the molecule absorb and emit radio waves at specific frequencies, which can be used to determine the structure and dynamics of the molecule.

Applications of Acetic Acid-d4 in NMR

  • Solvent: Acetic acid-d4 is a common solvent used in NMR spectroscopy because it is:
    • Deuterated: This means that one or more of the hydrogen atoms in the molecule have been replaced with deuterium (²H), an isotope of hydrogen with a neutron in its nucleus. Deuterium has a spin of 1, which is different from the spin of ¹H (1/2). This difference in spin properties helps to eliminate interference from the solvent in the NMR spectrum, allowing for better observation of the signals from the molecule of interest [, ].
    • Soluble in water and many organic solvents: This makes it versatile for dissolving a wide range of samples for NMR analysis [].
    • Relatively non-toxic: Compared to some other solvents used in NMR, acetic acid-d4 has a lower toxicity profile [].
  • Internal Standard: Acetic acid-d4 can also be used as an internal standard in quantitative NMR (qNMR) experiments. An internal standard is a compound that is added to a sample in a known amount and used to calibrate the NMR signal. This allows researchers to accurately determine the concentration of the target molecule in the sample [].

Additional Applications

Beyond its use in NMR, acetic acid-d4 has also been used in other scientific research applications, such as:

  • Synthesis of deuterated compounds: Acetic acid-d4 can be used as a starting material for the synthesis of other deuterated compounds, which can be useful for various research purposes, including studying the mechanisms of chemical reactions and investigating the metabolism of drugs [].

Origin

Acetic acid-D is a synthetic compound derived from regular acetic acid (CH3COOH) by replacing the exchangeable protons (hydrogen atoms) on the methyl group with deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus [].

Significance

Regular acetic acid interferes with NMR analysis due to its acidic protons that readily exchange with solvent molecules, leading to broad and overlapping peaks. Acetic acid-D overcomes this issue. Because deuterium has a different magnetic moment than hydrogen, it doesn't exchange and produces sharper peaks in NMR spectra, facilitating the identification of other molecules in the sample [].


Molecular Structure Analysis

Acetic acid-D maintains the same basic structure as acetic acid (CH3COOH) but with the three hydrogens in the methyl group replaced by deuterium (CD3COOD). This isotopic substitution doesn't significantly alter the overall molecular geometry, which remains a carboxylic acid with a carbonyl group (C=O) and a hydroxyl group (OH) bonded to a central carbon atom [].

The key feature of acetic acid-D is the presence of deuterium atoms. These isotopes have a negligible effect on the chemical properties of the molecule but significantly alter its NMR behavior due to the different magnetic properties of deuterium compared to hydrogen [].


Chemical Reactions Analysis

Synthesis

(CH3CO)2O + D2O -> CD3COOD + CH3COOH

Decomposition

Acetic acid-D undergoes similar decomposition reactions as regular acetic acid. At high temperatures, it can decompose into carbon dioxide, methane, and water:

CD3COOD -> 2 CO2 + 2 CD4 + H2O

Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: 15-16 °C (lit.) []
  • Boiling Point: 116-117 °C (lit.) []
  • Density: 1.059 g/cm3 at 25 °C []
  • Solubility: Miscible with water, most organic solvents []
  • Chemical Properties: Weak acid, similar to acetic acid

Acetic acid-D's primary mechanism of action is through its influence on NMR spectroscopy. The deuterium atoms lock the signal from the exchangeable protons, preventing peak broadening and allowing for sharper peaks from other protons in the sample molecule. This facilitates the identification and analysis of the structure and functional groups of the sample molecule [].

Acetic acid-D shares similar hazards with acetic acid. It is a flammable liquid with a pungent odor. It can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.

  • Flammability: Flash point 4-19.9% (lit.) []. Keep away from heat sources and open flames.
  • Toxicity: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

758-12-3

Wikipedia

(O-~2~H)Acetic acid

Dates

Modify: 2023-08-15

Explore Compound Types